Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside
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Overview
Description
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is a synthetic carbohydrate derivative known for its applications in proteomics research. It is characterized by its molecular formula C40H48O9S and a molecular weight of 704.87 g/mol . This compound is primarily used in organic synthesis and is valued for its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside typically involves the protection of hydroxyl groups in the galactopyranoside ring with 4-methoxybenzyl groupsThe reaction conditions often include the use of solvents like dichloromethane and ethyl acetate, with the reactions being carried out at controlled temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods prioritize the purity and yield of the final product, often employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the ethylthio group or the methoxybenzyl groups.
Reduction: This can potentially reduce any oxidized forms of the compound back to their original state.
Substitution: The methoxybenzyl groups can be substituted with other protective groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of more complex carbohydrate derivatives.
Biology: In studies involving carbohydrate-protein interactions and glycosylation processes.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside involves its interaction with specific molecular targets, such as enzymes involved in glycosylation. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thioglucopyranoside
- Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiomannopyranoside
Uniqueness
Ethyl Tetra-O-(4-methoxybenzyl)-beta-D-thiogalactopyranoside is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological molecules, making it valuable for targeted research applications .
Properties
Molecular Formula |
C40H48O9S |
---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-ethylsulfanyl-3,4,5-tris[(4-methoxyphenyl)methoxy]-6-[(4-methoxyphenyl)methoxymethyl]oxane |
InChI |
InChI=1S/C40H48O9S/c1-6-50-40-39(48-26-31-13-21-35(44-5)22-14-31)38(47-25-30-11-19-34(43-4)20-12-30)37(46-24-29-9-17-33(42-3)18-10-29)36(49-40)27-45-23-28-7-15-32(41-2)16-8-28/h7-22,36-40H,6,23-27H2,1-5H3/t36-,37+,38+,39-,40+/m1/s1 |
InChI Key |
NHYMZFORYVUSEA-PLLMGOPLSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=C(C=C2)OC)OCC3=CC=C(C=C3)OC)OCC4=CC=C(C=C4)OC)OCC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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